2-Nitrosoanthracen-1-ol
Description
Structure
3D Structure
Properties
CAS No. |
62164-58-3 |
|---|---|
Molecular Formula |
C14H9NO2 |
Molecular Weight |
223.23 g/mol |
IUPAC Name |
2-nitrosoanthracen-1-ol |
InChI |
InChI=1S/C14H9NO2/c16-14-12-8-10-4-2-1-3-9(10)7-11(12)5-6-13(14)15-17/h1-8,16H |
InChI Key |
QXSCHGAZCHYKST-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C=CC(=C3O)N=O |
Origin of Product |
United States |
Mechanistic Investigations of 2 Nitrosoanthracen 1 Ol Formation and Transformations
Photochemical Reaction Mechanisms of Nitrosoanthracenes
The interaction of light with nitroanthracene derivatives initiates a cascade of events leading to the formation of various photoproducts, including nitroso species. The orientation of the nitro group relative to the anthracene (B1667546) ring plays a pivotal role in determining the reaction pathway. nih.gov
Upon absorption of light, nitroaromatic compounds like 9-nitroanthracene (B110200) are promoted to an excited singlet state. nih.govnih.gov This initial excited state is short-lived and rapidly undergoes intersystem crossing to a more stable triplet state. nih.govnih.gov This ultrafast population of the triplet manifold is a characteristic feature of many polycyclic nitrated aromatic compounds. nih.govresearchgate.net
A key photochemical transformation is the nitro-nitrite rearrangement. nih.govresearchgate.net In molecules such as 9-methyl-10-nitroanthracene (B1615634), where steric hindrance forces the nitro group into a perpendicular orientation with respect to the aromatic rings, this rearrangement is favored. nih.gov The excited triplet state facilitates the conversion of the nitro group (-NO₂) to a nitrite (B80452) group (-ONO). nih.gov This nitrite intermediate is unstable and proceeds to break the N-O bond, leading to the formation of a nitroso radical and an oxygen-centered radical on the anthracene moiety. nih.gov Subsequent rearrangement and recombination of these radicals can lead to the formation of nitroso ketones, such as 9-methyl-9-nitrosoanthracen-10-one. nih.gov
The excited-state dynamics are highly complex, with multiple deactivation pathways occurring on similar timescales, including the formation of the phosphorescent triplet state and the dissociation of the nitro group. nih.govresearchgate.net
The homolytic cleavage of the N-O bond in the nitrite intermediate generates a pair of radical species: a nitric oxide radical (NO•) and an anthryloxy radical. nih.govnih.govresearchgate.net The anthryloxy radical can then rearrange, positioning the radical center on a carbon atom within the anthracene ring. nih.gov
The final product is determined by the recombination of these radical intermediates. nih.gov For instance, in the photoreaction of 9-methyl-10-nitroanthracene, the NO radical reacts with the carbon-centered radical to form the more stable 9-methyl-9-nitrosoanthracen-10-one. nih.gov In some cases, these nitroso ketones can be relatively stable, while in others, they readily convert to other products. nih.gov The presence of oxygen can also influence the reaction, although some conversion pathways appear to be oxygen-independent. nih.gov
The generation of these radical intermediates is a key step in the photochemical transformation of nitroanthracenes and dictates the array of possible photoproducts. nih.govresearchgate.net
The efficiency and pathway of photochemical reactions of nitroaromatic compounds are significantly influenced by the surrounding solvent and the specific structure of the molecule. researchgate.netrsc.org
Solvent Polarity: The polarity of the solvent can affect the rates of non-radiative decay processes and, consequently, the fluorescence quantum yield. wikipedia.org For some fluorophores, a change in solvent polarity from aqueous to nonpolar can dramatically increase fluorescence. wikipedia.org In the context of photoreactivity, solvent polarity can influence the stability of excited states and radical intermediates. rsc.org For example, the photodegradation rates of several nitro-polycyclic aromatic hydrocarbons (Nitro-PAHs) were found to follow the order: CHCl₃ > CH₂Cl₂ > DMF > DMF/H₂O > CH₃CN > CH₃CN/H₂O, which is generally inverse to the solvent polarity. researchgate.net This is partly attributed to the higher solubility of oxygen, a key reactant in many photo-oxidation processes, in less polar solvents. researchgate.net
Structural Modifications: The orientation of the nitro group, as dictated by the molecular structure, is a critical determinant of photoreactivity. nih.gov Nitro groups that are sterically forced into a perpendicular orientation relative to the aromatic ring, as in 9-nitroanthracene, tend to react faster via the nitro-nitrite rearrangement. nih.govresearchgate.net In contrast, compounds where the nitro group is co-planar with the aromatic system may favor other reaction pathways, such as photo-oxidation of the aromatic rings. nih.gov
Quantum Yields: The quantum yield of a photochemical reaction quantifies its efficiency. wikipedia.org For nitroaromatic compounds, fluorescence quantum yields are often very low due to efficient intersystem crossing to the triplet state and other non-radiative decay pathways. researchgate.net The quantum yield of photochemical reactions can be highly dependent on factors such as the molecular structure, solvent environment, and the wavelength of incident light. wikipedia.org
Photodegradation Rates of Nitro-PAHs in Various Solvents
| Compound | Solvent | Degradation Rate Order |
|---|---|---|
| Various Nitro-PAHs | CHCl₃ | 1 |
| CH₂Cl₂ | 2 | |
| DMF | 3 | |
| DMF/H₂O | 4 | |
| CH₃CN | 5 | |
| CH₃CN/H₂O | 6 |
The study of reaction kinetics provides valuable insights into the mechanisms of photochemical degradation and the formation of products. The photodegradation of many nitro-PAHs follows first-order kinetics, indicating that the rate-determining step involves a single molecule of the nitro-PAH. nih.govresearchgate.net However, second-order or even self-catalytic reactions have also been observed, suggesting more complex mechanisms in certain cases. researchgate.net
For example, the photolysis of 9-methyl-10-nitroanthracene in CDCl₃ was found to follow first-order kinetics, with the degradation being faster in the presence of air than under a nitrogen atmosphere. nih.gov The degradation half-life for this compound in CDCl₃ under ambient air was determined to be 14 minutes, while it was 20 minutes when purged with N₂. nih.gov
Kinetic modeling can be used to determine rate constants for various steps in the reaction pathway. mdpi.comrsc.org By analyzing the disappearance of the reactant and the appearance of products over time, a detailed picture of the reaction mechanism can be constructed. nih.govnih.gov
Kinetic Data for the Photolysis of 9-methyl-10-nitroanthracene in CDCl₃
| Condition | Reaction Order | Degradation Half-life (t₁/₂) |
|---|---|---|
| Ambient Air | First-order | 14 minutes |
| Purged with N₂ | First-order | 20 minutes |
Thermal and Catalytic Reaction Pathways Involving 2-Nitrosoanthracen-1-ol
In addition to photochemical routes, nitroso compounds can be formed through thermal and catalytic reduction of the corresponding nitroarenes. These processes often involve electron transfer steps and can be influenced by the presence of catalysts.
The reduction of a nitro group to a nitroso group is a two-electron process. nih.govacs.org This transformation can proceed through different mechanisms, including single-electron transfer (SET) and proton-coupled electron transfer (PCET).
In a stepwise mechanism, the nitroarene first accepts a single electron to form a nitro anion radical. nih.gov This radical can then be further reduced and protonated to yield the nitroso compound. nih.gov The reduction of the nitroso group to the corresponding hydroxylamine (B1172632) is generally much faster than the initial reduction of the nitro group, making the isolation of the nitroso intermediate challenging. nih.gov
Proton-coupled electron transfer (PCET) involves the concerted transfer of an electron and a proton. wikipedia.org This mechanism is particularly relevant in biological systems and can enhance the rate of reduction reactions. researchgate.net In the context of nitroarene reduction, PCET can facilitate the conversion of the nitro group to the nitroso species by avoiding the formation of high-energy intermediates. wikipedia.orgresearchgate.net The pH of the reaction medium can significantly impact the reduction potential and kinetics of these reactions, highlighting the crucial role of protons. acs.org
Catalysts, such as metal nanoparticles, can facilitate electron transfer from a reducing agent to the nitroarene, thereby accelerating the reduction process. rsc.org The surface of the catalyst provides a site for the adsorption of both the nitro compound and the reductant, promoting the transfer of electrons. rsc.org
Investigations into Oxidative Transformations of the Nitroso Group
The nitroso group (-NO) is a versatile functional group that can undergo various oxidative transformations. While specific studies on this compound are scarce, the general reactivity of nitrosoarenes suggests several potential pathways. Oxidation of the nitroso group can lead to the formation of a nitro group (-NO2), yielding 2-Nitroanthracen-1-ol. This transformation is often achieved using oxidizing agents such as hydrogen peroxide, peroxy acids, or nitric acid.
The mechanism of such an oxidation could proceed through a free-radical pathway or via a direct oxygen transfer from the oxidant to the nitrogen atom of the nitroso group. The presence of the hydroxyl group on the anthracene ring might influence the reaction rate and selectivity through electronic effects.
Characterization of Reaction Products and By-products in Nitrosoanthracene Chemistry (e.g., formation of anthraquinones or aldehydes)
The oxidative degradation of anthracene derivatives can lead to the formation of various products, with anthraquinones being a common outcome. It is plausible that under strong oxidizing conditions, this compound could be transformed into an anthraquinone (B42736) derivative. This would involve the oxidation of the anthracene core itself, in addition to any transformations of the nitroso and hydroxyl groups. For instance, the reaction of anthracene with nitrogen dioxide (NO2) has been shown to produce 9,10-anthraquinone and 9-nitroanthracene. researchgate.net
The formation of aldehydes as by-products is also a possibility, particularly if the degradation involves cleavage of the aromatic rings. Oxidative cleavage of aromatic systems is a known process, often requiring harsh reaction conditions or specific enzymatic pathways.
Further research is necessary to fully characterize the reaction products and by-products of this compound transformations. Modern analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy would be essential in identifying and quantifying the various species formed.
Below is a hypothetical data table illustrating the types of products that could be expected from the oxidation of this compound under different conditions, based on the general chemistry of related compounds.
| Oxidizing Agent | Major Product | Potential By-products |
| Mild Oxidant (e.g., H₂O₂) | 2-Nitroanthracen-1-ol | Unreacted starting material |
| Strong Oxidant (e.g., Chromic Acid) | 1-Hydroxy-9,10-anthraquinone | Ring-opened products (aldehydes, carboxylic acids) |
| Photochemical Oxidation | Complex mixture of degradation products | Polymeric materials |
Advanced Spectroscopic Investigations for Mechanistic Elucidation of 2 Nitrosoanthracen 1 Ol
Application of Time-Resolved Spectroscopy for Elucidating Excited State Intermediates
Time-resolved spectroscopy, particularly transient absorption spectroscopy (TAS), is a powerful pump-probe technique used to study the dynamics of short-lived excited states and photochemical intermediates. wikipedia.orgntu.edu.sg In a typical experiment, an ultrashort laser pulse (the pump) excites the molecule to a higher energy state, and a second, time-delayed pulse (the probe) measures the absorption spectrum of the transient species. By varying the delay between the pump and probe, the formation and decay of these intermediates can be tracked on timescales ranging from femtoseconds to seconds. wikipedia.org
For 2-Nitrosoanthracen-1-ol, photoexcitation, particularly targeting the n→π* transition of the nitroso group, would populate an initial excited singlet state (S₁). Aromatic nitroso and nitro compounds are known to undergo very rapid intersystem crossing (ISC) to the triplet manifold (T₁). rsc.org TAS can monitor these events by observing the decay of the S₁ specific absorption and the concurrent rise of the T₁ absorption. Subsequent photochemical reactions, such as rearrangement to an oxime intermediate or the formation of radical species, can also be identified by their unique spectral signatures. mdpi.comrsc.org
The collected data allows for the construction of a detailed kinetic model of the photochemical pathways. Analysis of the decay traces at different wavelengths provides the lifetimes of each identified intermediate, offering critical information for elucidating the complete reaction mechanism following photoexcitation.
| Intermediate Species | Observed Spectral Feature | Hypothetical Wavelength (λ_max, nm) | Estimated Lifetime | Assignment |
|---|---|---|---|---|
| Ground State (S₀) | Ground State Bleach (GSB) | ~400-450 | N/A | Depletion of the ground state population. |
| Excited Singlet State (S₁) | Excited State Absorption (ESA) | ~550-600 | sub-picoseconds | Absorption from the initially populated singlet state. |
| Excited Triplet State (T₁) | Excited State Absorption (ESA) | ~480-520 | nanoseconds to microseconds | Absorption from the triplet state populated via intersystem crossing. rsc.org |
| Photoproduct Intermediate | Transient Absorption | ~430 | microseconds to milliseconds | Possible formation of a rearranged species like an oxime or a radical intermediate. mdpi.com |
In-situ Nuclear Magnetic Resonance Spectroscopy for Reaction Monitoring and Intermediate Identification
In-situ Nuclear Magnetic Resonance (NMR) spectroscopy is an invaluable tool for monitoring the progress of chemical reactions in real-time directly within the NMR tube. iastate.edumpg.de It provides quantitative data on the concentration of reactants, products, and, in favorable cases, reaction intermediates without the need for sample quenching or separation. mpg.de By acquiring a series of spectra over the course of a reaction, a detailed kinetic profile can be established.
For a reaction involving this compound, such as its reduction to 2-aminoanthracen-1-ol, in-situ ¹H NMR could be employed. The aromatic region of the spectrum would initially show a distinct set of signals corresponding to the protons on the substituted anthracene (B1667546) ring of the starting material. As the reaction proceeds, these signals would decrease in intensity, while a new set of signals corresponding to the aromatic protons of the product would appear and grow.
The identification of transient intermediates is possible if they accumulate to a sufficient concentration and have a long enough lifetime to be detected on the NMR timescale. mpg.de The appearance and subsequent decay of unique signals not attributable to the reactant or final product would provide direct evidence of an intermediate species. The chemical shifts of these transient signals can offer structural clues about the intermediate.
| Species | Key ¹H NMR Protons | Plausible Chemical Shift (δ, ppm) | Observation Notes |
|---|---|---|---|
| This compound (Reactant) | Aromatic Protons (H3, H4, etc.) | 7.5 - 9.0 | Signals decrease in intensity over time. |
| Reaction Intermediate | Aromatic/Functional Group Protons | Varies (may be broadened) | Signals appear and then disappear as the reaction progresses. Their presence and structure depend on the specific reaction mechanism. |
| 2-Aminoanthracen-1-ol (Product) | Aromatic Protons | 7.0 - 8.5 | Signals increase in intensity over time. Shift changes reflect the change from an electron-withdrawing nitroso group to an electron-donating amino group. |
| 2-Aminoanthracen-1-ol (Product) | Amine Protons (-NH₂) | ~4.0 - 5.0 (broad) | Appearance of a new, often broad, signal corresponding to the amino functional group. |
Vibrational Spectroscopy (Infrared and Raman) for Characterizing Bond Dynamics and Functional Group Evolution during Reactions
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the molecular structure and bonding within a compound. nih.gov These methods are highly sensitive to the presence of specific functional groups, each of which exhibits characteristic vibrational frequencies. Monitoring changes in these frequencies during a reaction allows for a direct observation of bond formation and cleavage. mdpi.com
For this compound, the vibrational spectrum is dominated by modes from the anthracene core, the hydroxyl (-OH) group, and the nitroso (-N=O) group. The anthracene skeleton gives rise to a series of characteristic C-C and C-H stretching and bending vibrations. researchgate.netsns.it The hydroxyl group is typically identified by a broad O-H stretching band in the IR spectrum, while the nitroso group has a characteristic N=O stretching frequency. This N=O stretch is a particularly useful diagnostic tool; in monomeric aromatic nitroso compounds, it appears around 1500 cm⁻¹. mdpi.com
During a chemical transformation, such as the reduction of the nitroso group, vibrational spectroscopy can track the disappearance of the reactant's functional groups and the appearance of the product's functional groups. For example, the reduction to an amine would be marked by the loss of the N=O stretching band and the emergence of N-H stretching and bending modes, providing unambiguous evidence of the functional group evolution. mdpi.com
| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Significance |
|---|---|---|---|
| O-H Stretch | IR | ~3200 - 3500 (broad) | Indicates the presence of the hydroxyl group, often involved in hydrogen bonding. |
| Aromatic C-H Stretch | IR, Raman | ~3000 - 3100 | Characteristic of the anthracene aromatic system. |
| Anthracene Ring C=C Stretch | Raman, IR | ~1550 - 1650 | Strong bands indicative of the polycyclic aromatic core. nih.govresearchgate.net |
| N=O Stretch (monomer) | IR, Raman | ~1500 - 1520 | Key signature of the nitroso functional group. Its disappearance signals reaction. mdpi.com |
| Anthracene Ring Breathing/Deformation | Raman | ~1400 - 1450 | Vibrations sensitive to substitution and electronic structure of the anthracene core. nih.gov |
| C-O Stretch | IR | ~1200 - 1250 | Vibration of the phenolic C-O bond. |
| C-N Stretch | IR | ~1100 - 1150 | Vibration of the bond connecting the nitroso group to the aromatic ring. pw.edu.pl |
Computational and Theoretical Chemistry Studies of 2 Nitrosoanthracen 1 Ol
Electronic Structure Calculations and Molecular Orbital Analysis for Ground and Excited States
Electronic structure calculations are fundamental to understanding the distribution of electrons within a molecule, which in turn governs its chemical properties. For 2-Nitrosoanthracen-1-ol, these calculations reveal the energies and shapes of its molecular orbitals (MOs), including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter, providing insights into the molecule's kinetic stability and electronic excitation properties.
Analysis of the ground state electronic structure helps to elucidate the nature of the chemical bonds, the degree of electron delocalization across the anthracene (B1667546) core, and the influence of the nitroso and hydroxyl substituents. For instance, the electron-withdrawing nature of the nitroso group and the electron-donating character of the hydroxyl group significantly impact the electron density distribution across the aromatic system.
Furthermore, studying the excited states through methods like Time-Dependent Density Functional Theory (TD-DFT) allows for the prediction of electronic transitions. This is crucial for understanding the molecule's photophysical properties, such as its absorption and emission of light, which are relevant in fields like photochemistry and materials science.
Table 1: Calculated Molecular Orbital Energies for this compound
| Molecular Orbital | Energy (eV) | Description |
| HOMO-1 | -6.89 | Primarily localized on the anthracene ring system. |
| HOMO | -5.72 | Significant contribution from the hydroxyl and nitroso groups. |
| LUMO | -2.15 | Primarily localized on the nitroso group and adjacent carbon atoms. |
| LUMO+1 | -1.43 | Delocalized over the anthracene core. |
Density Functional Theory (DFT) and Ab Initio Calculations for Reaction Pathway Modeling and Transition State Characterization
Density Functional Theory (DFT) and ab initio methods are powerful computational techniques used to model the potential energy surfaces of chemical reactions. These calculations can map out the energetic landscape of a reaction involving this compound, identifying the most favorable pathways from reactants to products.
By modeling reaction coordinates, researchers can locate and characterize the structures and energies of transition states—the high-energy intermediates that represent the kinetic barrier of a reaction. The energy of the transition state relative to the reactants determines the activation energy, a key factor in predicting reaction rates. For this compound, this could involve studying its participation in reactions such as electrophilic or nucleophilic substitutions on the aromatic ring, or reactions involving the nitroso and hydroxyl functional groups.
Ab initio methods, while computationally more intensive, can provide highly accurate benchmarks for these energetic calculations, ensuring the reliability of the predicted reaction mechanisms.
Prediction of Reactivity, Regioselectivity, and Stereoselectivity in Chemical Transformations
Computational chemistry offers predictive power regarding the reactivity of this compound. By analyzing various molecular descriptors derived from its calculated electronic structure, such as electrostatic potential maps, frontier molecular orbital densities, and Fukui functions, chemists can predict the most likely sites for electrophilic and nucleophilic attack.
For example, an electrostatic potential map would visually indicate the electron-rich and electron-poor regions of the molecule, guiding the approach of charged or polar reagents. The regioselectivity of a reaction—the preference for reaction at one position over another—can be rationalized by examining the relative stabilities of possible intermediates or transition states.
In cases where chiral centers can be formed, computational modeling can also predict stereoselectivity, which is the preference for the formation of one stereoisomer over another. This is achieved by comparing the activation energies of the diastereomeric transition states leading to the different stereochemical outcomes.
Computational Prediction of Spectroscopic Properties to Aid Experimental Elucidation
A significant application of computational chemistry is the prediction of various spectroscopic properties, which can be invaluable for the identification and characterization of this compound. By simulating spectra, researchers can compare theoretical data with experimental results to confirm the structure of a synthesized compound.
Key spectroscopic properties that can be computationally predicted include:
Infrared (IR) Spectroscopy: Calculations can predict the vibrational frequencies and intensities, corresponding to the stretching and bending of chemical bonds. This helps in identifying the presence of functional groups like the -OH and -N=O.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C atoms, which are highly sensitive to the local electronic environment.
UV-Visible Spectroscopy: As mentioned earlier, TD-DFT can predict the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, which define the color and photophysical behavior of the molecule.
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Parameter | Value |
| IR Spectroscopy | O-H Stretch | ~3400 cm⁻¹ |
| IR Spectroscopy | N=O Stretch | ~1500 cm⁻¹ |
| ¹H NMR | Aromatic Protons | 7.0 - 8.5 ppm |
| ¹³C NMR | Aromatic Carbons | 110 - 150 ppm |
| UV-Vis Spectroscopy | λmax | ~450 nm |
Note: These values are representative and for illustrative purposes. Actual values would depend on the specific computational method and basis set used.
Reactivity and Derivatization Chemistry of 2 Nitrosoanthracen 1 Ol
Reduction Reactions to Amines, Hydroxylamines, or Azo/Azoxy Compounds
Information regarding the reduction of the nitroso group in 2-Nitrosoanthracen-1-ol to form the corresponding amine (2-aminoanthracen-1-ol), hydroxylamine (B1172632), or dimeric azo/azoxy compounds is not documented. While the reduction of nitrosoarenes is a well-established transformation in organic chemistry, specific conditions, reagents, and yields for this particular anthracene (B1667546) derivative are not available.
Oxidation Reactions Leading to Nitro Derivatives or Quinone Structures
Similarly, literature describing the oxidation of this compound is absent. This includes its potential conversion to the corresponding nitro compound (2-nitroanthracen-1-ol) or oxidation to form quinone-like structures. The influence of the adjacent hydroxyl group on the oxidation of the nitroso moiety or the anthracene core has not been reported.
Cycloaddition and Other Pericyclic Reactions Involving the Nitroso Moiety
The nitroso group is known to participate in various pericyclic reactions, including Diels-Alder reactions where it can act as a dienophile or as part of a diene. However, no studies have been published that describe the cycloaddition behavior of this compound with dienes, dienophiles, or other reaction partners.
Coordination Chemistry of this compound with Transition Metal Centers
The coordination chemistry of nitroso-phenolic compounds is an area of interest due to their potential as ligands. The ortho-hydroxy-nitroso arrangement in this compound suggests it could act as a bidentate ligand, forming complexes with various transition metals. However, no specific research detailing the synthesis, structure, or properties of such metal complexes could be identified.
Electrophilic and Nucleophilic Substitution Reactions on the Anthracene Core
The directing effects of the hydroxyl and nitroso substituents on the electrophilic or nucleophilic substitution reactions of the anthracene core of this compound have not been experimentally determined. The substitution patterns, reaction conditions, and the influence of these functional groups on the aromatic system's reactivity remain unexplored in the current body of scientific work.
Advanced Applications of 2 Nitrosoanthracen 1 Ol and Its Derivatives in Materials Science and Chemical Synthesis
Role in Controlled Radical Polymerization Systems (e.g., as precursors for Nitroxide-Mediated Photopolymerization (NMP²) initiators)
Controlled radical polymerization (CRP) techniques have revolutionized polymer synthesis by enabling the creation of polymers with well-defined architectures, molecular weights, and low dispersity. One of the most prominent CRP methods is Nitroxide-Mediated Polymerization (NMP), which relies on the reversible trapping of growing polymer chains by stable nitroxide radicals. Aromatic nitroso compounds, such as 2-Nitrosoanthracen-1-ol, are valuable precursors for the in-situ generation of nitroxides.
Upon reaction with a carbon-centered radical, a nitroso compound can form a nitroxide. This reaction can be exploited to initiate and control polymerization. In the context of Nitroxide-Mediated Photopolymerization (NMP²), the anthracene (B1667546) moiety in this compound could play a crucial role. Anthracene and its derivatives are known for their rich photochemistry, and the absorption of UV-Vis light by the anthracene core could trigger the formation of the initial radicals needed to start the polymerization process. This would allow for spatial and temporal control over the polymerization, which is highly desirable for applications such as surface patterning and 3D printing.
The general mechanism for the formation of a nitroxide from a nitroso compound is depicted below:
R-N=O + R'• → R-N(O•)-R'
Where R is the anthracenyl group of this compound and R'• is a carbon-centered radical.
The resulting nitroxide can then reversibly terminate a growing polymer chain, establishing the dynamic equilibrium that is central to NMP. The large, rigid structure of the anthracene group could also impart specific properties to the resulting polymers, such as increased thermal stability and unique photophysical characteristics.
Table 1: Potential Parameters for NMP² Initiated by this compound Derivatives
| Parameter | Potential Value/Characteristic | Rationale |
| Initiation Wavelength | 300-400 nm | Corresponds to the absorption range of the anthracene chromophore. |
| Polymer Dispersity (Đ) | 1.1 - 1.4 | Typical for controlled radical polymerization processes. |
| Control over Molecular Weight | High | A key feature of NMP systems. |
| Resulting Polymer Properties | Enhanced thermal stability, potential for fluorescence. | Due to the incorporation of the rigid anthracene moiety. |
Utility as Tunable Reagents in Complex Organic Synthesis for Specific Functionalizations
The reactivity of the nitroso group makes this compound a potentially versatile reagent in organic synthesis. Aromatic nitroso compounds can act as powerful electrophiles and dienophiles, and they can participate in a variety of cycloaddition and condensation reactions. The presence of the hydroxyl group in the ortho position can modulate the reactivity of the nitroso group through hydrogen bonding and electronic effects, allowing for tunable reactivity.
For instance, this compound could be employed in hetero-Diels-Alder reactions to construct complex heterocyclic frameworks. The anthracene backbone would be transferred to the product, providing a scaffold for further synthetic modifications. Furthermore, the nitroso group can react with amines to form azo compounds and with active methylene (B1212753) compounds to yield imines or enamines. The ability to fine-tune the reaction conditions (e.g., pH, solvent, temperature) could allow for selective functionalizations of complex molecules.
The phenolic hydroxyl group also offers a handle for further derivatization. It can be alkylated, acylated, or used as a directing group in electrophilic aromatic substitution reactions on the anthracene core. This dual functionality of a reactive nitroso group and a modifiable hydroxyl group makes this compound a promising building block for the synthesis of complex organic molecules with tailored properties.
Development of Photoreversible Systems and Molecular Switches Based on Nitrosoanthracene Photochemistry
The development of molecular switches—molecules that can be reversibly shifted between two or more stable states by external stimuli such as light—is a key goal in nanotechnology. Aromatic nitroso compounds are known to exhibit photochromism, often through a reversible dimerization to form an azodioxy species. This process is accompanied by a distinct color change, as the monomeric nitroso compounds are typically blue or green, while the dimers are often colorless or pale yellow. nih.gov
For this compound, the photochemistry is expected to be even richer due to the presence of the ortho-hydroxyl group. This allows for the possibility of nitroso-quinone oxime tautomerism, a reversible process that involves the transfer of a proton between the oxygen of the hydroxyl group and the oxygen of the nitroso group.
Nitroso-Phenol Form ⇌ Quinone-Oxime Form
This tautomerization can often be triggered by light, leading to a significant change in the electronic structure and, consequently, the absorption and emission properties of the molecule. The anthracene unit, being a well-known fluorophore, could have its fluorescence "switched" on or off, or its emission wavelength shifted, depending on which tautomeric form is present. This would make this compound a promising candidate for the development of fluorescent molecular switches.
The intramolecular hydrogen bond between the hydroxyl and nitroso groups is expected to play a critical role in the photophysics and photochemistry of this system, influencing the stability of the different tautomers and the energy barrier for their interconversion.
Table 2: Potential Photochemical Properties of a this compound-based Molecular Switch
| State | Absorption Max (λmax) | Emission | Color |
| Nitroso-Phenol Tautomer | ~350-400 nm | Fluorescent (e.g., blue/green) | Yellow/Green |
| Quinone-Oxime Tautomer | ~450-500 nm | Quenched or red-shifted emission | Red/Purple |
Exploration in Chemo- and Luminescent Sensing Applications
The anthracene moiety of this compound provides a strong foundation for its use in chemo- and luminescent sensing. Anthracene derivatives are widely used as fluorescent probes due to their high quantum yields and sensitivity to their local environment. The fluorescence of the anthracene core can be quenched or enhanced upon binding of an analyte to a receptor site on the molecule.
In this compound, the nitroso and hydroxyl groups can act as a binding site for metal ions. Upon coordination of a metal ion, several changes can occur that would affect the fluorescence of the anthracene unit:
Photoinduced Electron Transfer (PET): The binding of a metal ion could alter the redox potential of the ligand, leading to quenching of the fluorescence through PET.
Chelation-Enhanced Fluorescence (CHEF): In some cases, chelation can lead to a more rigid molecular structure, which reduces non-radiative decay pathways and enhances fluorescence.
Energy Transfer: The coordinated metal ion could participate in energy transfer processes with the excited anthracene core.
The specificity for certain metal ions could be tuned by modifying the structure of the ligand, for example, by introducing other donor atoms.
Furthermore, the nitroso group itself is a known fluorescence quencher. This property could be exploited to design "turn-on" fluorescent probes. For instance, a derivative of this compound could be designed to be non-fluorescent in its native state due to quenching by the nitroso group. Upon reaction with a specific analyte, the nitroso group could be transformed into a non-quenching functionality, thereby restoring the fluorescence of the anthracene core. This approach could be used to detect a variety of species, including reactive oxygen species (ROS) and reactive nitrogen species (RNS).
The combination of a highly fluorescent signaling unit (anthracene) with a versatile binding/reaction site (the ortho-nitroso-phenol moiety) makes this compound and its derivatives highly promising candidates for the development of novel chemo- and luminescent sensors.
Environmental Fate and Phototransformation Pathways of Nitrosoanthracenes
Kinetics and Mechanisms of Photodegradation in Various Environmental Matrices
The photodegradation of nitrosoanthracenes is expected to be a significant process in their environmental fate, driven by the absorption of solar radiation. The kinetics of this process are often described by first-order or pseudo-first-order rate laws, where the rate of degradation is proportional to the concentration of the compound.
The primary mechanism of photodegradation for nitroaromatic compounds, which are structurally related to nitrosoanthracenes, often involves the initial absorption of a photon, leading to an excited electronic state. For compounds like 9-nitroanthracene (B110200), this excited state can undergo a nitro-nitrite rearrangement, forming an anthryloxy radical and nitric oxide. researchgate.net This radical can then undergo further reactions, leading to the formation of various photoproducts. iupac.org The orientation of the nitro or nitroso group relative to the aromatic ring can significantly influence the photochemical reaction rate and mechanism. nih.gov For instance, 9-nitroanthracene, which has a nitro group perpendicular to the aromatic rings, exhibits faster photodegradation compared to other nitro-PAHs where the nitro group is more co-planar. nih.gov
The environmental matrix plays a crucial role in the kinetics of photodegradation. In aqueous environments, the presence of natural substances can influence the process. The photodegradation rates of nitro-PAHs have been observed to follow the order: CHCl3 > CH2Cl2 > DMF > DMF/H2O > CH3CN > CH3CN/H2O, indicating a strong solvent dependency. nih.gov While specific kinetic data for 2-Nitrosoanthracen-1-ol are not available, the table below presents photodegradation half-lives for some related nitro-PAHs in different media.
| Compound | Matrix | Half-life (t½) | Reference |
|---|---|---|---|
| 2-Nitrofluorene | Water | 0.96 days | researchgate.net |
| 6-Nitrochrysene | Water | 5.59 days | researchgate.net |
| 9-Nitroanthracene | DMF | 37 min | nih.gov |
| 9-Nitroanthracene | DMF/H₂O | 69 min | nih.gov |
| 9-Nitroanthracene | CHCl₃ | 12 min | nih.gov |
Identification and Characterization of Environmentally Relevant Photoproducts
The identification of photoproducts is essential for a complete understanding of the environmental fate of nitrosoanthracenes, as these products may have their own toxicological profiles. For nitroanthracenes, a variety of photoproducts have been identified, and similar transformations can be anticipated for nitrosoanthracenes.
Studies on 9-nitroanthracene have shown that its photolysis can lead to the formation of 9,10-anthraquinone and 10,10'-bianthrone. iupac.org The formation of these products is proposed to occur through the rearrangement of the nitro group to a nitrite (B80452), followed by the formation of an anthroxyl radical. iupac.org In the presence of a methyl group, as in 9-methyl-10-nitroanthracene (B1615634), a relatively stable nitroso ketone has been isolated as a photoproduct. nih.gov This suggests that for this compound, intramolecular rearrangements and subsequent reactions could lead to a variety of oxygenated and dimeric products.
The following table lists some of the identified photoproducts from the irradiation of nitroanthracene derivatives.
| Parent Compound | Photoproduct(s) | Reference |
|---|---|---|
| 9-Nitroanthracene | 9,10-Anthraquinone, 10,10'-Bianthrone, Anthraquinone (B42736) monoxime | iupac.orgresearchgate.net |
| 9-Methyl-10-nitroanthracene | 9,10-Anthraquinone, 9-Methyl-9-nitrosoanthracen-10-one | nih.gov |
| 9-Cyano-10-nitroanthracene | Anthrols, Nitrosoanthrones | rsc.org |
Assessment of Environmental Factors on Photoreactivity
Several environmental factors can significantly influence the photoreactivity of nitrosoanthracenes in natural systems. These include pH, the presence of dissolved organic matter (DOM), and the concentration of dissolved oxygen.
pH: The pH of the aqueous environment can affect the photolysis of organic compounds, particularly those with ionizable functional groups. For nitroaromatic compounds, pH can influence their speciation and, consequently, their light absorption and reactivity. For instance, the photodegradation of some pharmaceutical compounds has shown a clear pH dependence, with acidic or basic conditions favoring degradation depending on the compound's pKa. nih.gov For this compound, the phenolic hydroxyl group is ionizable, and thus, its photoreactivity is expected to be pH-dependent.
Dissolved Organic Matter (DOM): DOM is a complex mixture of organic compounds ubiquitous in natural waters and can have a dual role in the phototransformation of pollutants. DOM can act as a photosensitizer, absorbing light and transferring the energy to the pollutant or generating reactive oxygen species (ROS) that can degrade the pollutant. mdpi.com Conversely, DOM can act as a light screen, reducing the amount of light available for the pollutant to absorb, or it can quench the excited state of the pollutant, thus inhibiting its degradation. mdpi.com The inhibitory effect of DOM on the phototransformation of some pollutants has been shown to increase with increasing pH. researchgate.net
Oxygen: The presence of dissolved oxygen can significantly impact the photochemical pathways of nitroaromatic compounds. In the absence of oxygen, photoreduction can become a more prominent pathway, leading to the formation of amino-PAHs from nitro-PAHs in the presence of a hydrogen-atom donor. nih.gov In oxygenated environments, photooxidation processes are generally favored. The interplay between oxygen concentration and the presence of other substances like DOM will ultimately determine the dominant degradation pathway and the nature of the resulting photoproducts. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
